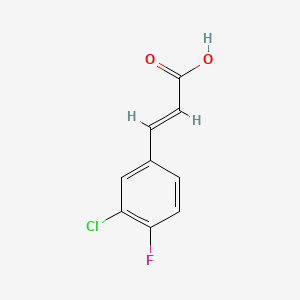

3-Chloro-4-fluorocinnamic acid

Description

Contextualizing Halogenated Cinnamic Acids within Contemporary Chemical and Biological Research

The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into the cinnamic acid framework is a key area of contemporary research. Halogenation can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, the introduction of fluorine, the most electronegative element, can enhance metabolic stability, binding affinity to target proteins, and membrane permeability. Chlorine, with its larger size and differing electronic effects, also imparts unique characteristics to the parent molecule.

The resulting halogenated cinnamic acids and their subsequent derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comnih.gov This has positioned them as valuable leads in drug discovery programs. mdpi.com Furthermore, these halogenated building blocks are instrumental in the synthesis of complex organic molecules, serving as versatile intermediates in various chemical reactions. researchgate.net

Significance of 3-Chloro-4-fluorocinnamic Acid in Advanced Chemical and Biomedical Research

This compound is a synthetic derivative of cinnamic acid that has garnered attention as a valuable building block in the synthesis of more complex and biologically active molecules. nih.gov Its specific substitution pattern, featuring both a chlorine and a fluorine atom on the phenyl ring, provides a unique combination of electronic and steric properties that can be exploited in molecular design.

While research dedicated exclusively to the biological activities of this compound itself is not extensively documented in publicly available literature, its primary significance lies in its role as a key intermediate. For instance, this compound is a precursor in the synthesis of 3-chloro-4-fluorobenzoyl chloride, which in turn is an important starting material for the production of pharmaceuticals and agrochemicals. nih.gov

A notable application of this scaffold is in the development of kinase inhibitors for potential cancer therapy. The 3-chloro-4-fluorophenyl moiety, derived from this compound, is a common feature in a number of patented compounds designed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

The strategic placement of the chloro and fluoro substituents can influence the binding interactions of the final drug molecule with its target protein, potentially enhancing potency and selectivity. This underscores the importance of this compound as a foundational element in the design and synthesis of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H6ClFO2 | PubChem nih.gov |

| Molecular Weight | 200.59 g/mol | PubChem nih.gov |

| IUPAC Name | (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid | PubChem nih.gov |

| XLogP3 | 2.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

Overview of Research Trajectories for Cinnamic Acid Derivatives with Halogen Substituents

The research trajectory for halogenated cinnamic acid derivatives continues to expand, driven by the pursuit of novel therapeutic agents and functional materials. A significant area of focus remains the exploration of their antimicrobial and anticancer properties. nih.govmdpi.com Scientists are actively synthesizing and evaluating new derivatives with varied halogen substitution patterns and additional functional groups to optimize their biological activity and selectivity. mdpi.com

Another prominent research direction involves the use of these compounds as building blocks in the synthesis of complex heterocyclic compounds and other pharmacologically relevant scaffolds. The unique reactivity imparted by the halogen substituents makes them valuable precursors in a variety of cross-coupling reactions and other synthetic transformations.

Furthermore, there is growing interest in understanding the structure-activity relationships (SAR) of halogenated cinnamic acid derivatives. By systematically modifying the position and nature of the halogen substituents, researchers aim to elucidate the key molecular features responsible for their biological effects, thereby enabling more rational drug design. This includes computational studies and molecular modeling to predict the interactions of these compounds with their biological targets. The overarching goal is to develop new molecules with improved therapeutic profiles for a range of diseases.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFKFZBXVYKVCD-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 3 Chloro 4 Fluorocinnamic Acid

Established Synthetic Pathways for 3-Chloro-4-fluorocinnamic Acid

The construction of the this compound molecule can be achieved through several synthetic routes, each with its own set of advantages and challenges. These pathways often involve multi-step sequences or well-known named reactions adapted for this specific substitution pattern.

Multi-Step Synthetic Approaches

Multi-step syntheses provide a reliable, albeit sometimes lengthy, route to this compound, often starting from readily available precursors. One common strategy begins with the chlorination of 4-fluorobenzaldehyde (B137897). This can be followed by a series of reactions to introduce the acrylic acid moiety. For instance, 4-fluorobenzaldehyde can be converted to 3-chloro-4-fluorobenzaldehyde (B1582058), a key intermediate. nih.govjocpr.com This aldehyde can then undergo condensation reactions to yield the final cinnamic acid derivative.

Another multi-step approach could potentially start from 3,4-dichloronitrobenzene. A nucleophilic aromatic substitution reaction can be employed to replace one of the chlorine atoms with a fluorine atom, followed by reduction of the nitro group to an amine, yielding 3-chloro-4-fluoroaniline (B193440). organic-chemistry.org This aniline (B41778) can then be converted to the target cinnamic acid through reactions such as the Meerwein arylation.

Reductive Synthesis Approaches Utilizing Precursors (e.g., 3-chloro-4-fluoronitrobenzene)

A key precursor for one of the synthetic routes to this compound is 3-chloro-4-fluoronitrobenzene (B104753). This intermediate can be synthesized and subsequently reduced to form 3-chloro-4-fluoroaniline. nih.gov The reduction of the nitro group is a critical step and can be achieved using various reducing agents, such as iron powder in the presence of an acid or through catalytic hydrogenation. nih.gov A patent describes a method for preparing 3-chloro-4-fluoroaniline from 3-chloro-4-fluoronitrobenzene via a hydrogenation reaction using a Pt/C catalyst, achieving high purity and yield. nih.gov Once 3-chloro-4-fluoroaniline is obtained, it can serve as a versatile intermediate for the introduction of the acrylic acid side chain.

Coupling Reactions in Cinnamic Acid Analogue Synthesis (e.g., Mizoroki-Heck, Wittig Reactions)

The Wittig reaction offers another robust method for forming the carbon-carbon double bond in cinnamic acid analogues. This reaction involves the reaction of an aldehyde, in this case, 3-chloro-4-fluorobenzaldehyde, with a phosphorus ylide, such as (carboxymethyl)triphenylphosphonium bromide. The ylide is typically generated in situ by treating the corresponding phosphonium (B103445) salt with a strong base. The reaction of the ylide with the aldehyde would lead to the formation of the desired α,β-unsaturated acid. The stereoselectivity of the Wittig reaction can often be controlled by the choice of reagents and reaction conditions.

Condensation Reactions for Related Analogues

Condensation reactions are a cornerstone in the synthesis of cinnamic acids. The Perkin reaction, for example, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the corresponding carboxylate salt. nih.gov For the synthesis of this compound, this would involve reacting 3-chloro-4-fluorobenzaldehyde with acetic anhydride and sodium acetate (B1210297).

The Knoevenagel condensation is another widely used method, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. beilstein-journals.org In a likely synthetic route to this compound, 3-chloro-4-fluorobenzaldehyde would be condensed with malonic acid in the presence of a basic catalyst like pyridine (B92270) or piperidine. This reaction typically proceeds with subsequent decarboxylation to yield the cinnamic acid. Greener alternatives to traditional solvents and catalysts for the Knoevenagel condensation have also been explored. beilstein-journals.org

| Reaction Name | Reactants | Catalyst/Reagent | Product |

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid | α,β-unsaturated aromatic acid |

| Knoevenagel Condensation | Aromatic aldehyde, Malonic acid | Base (e.g., pyridine, piperidine) | α,β-unsaturated aromatic acid |

| Mizoroki-Heck Reaction | Aryl halide, Alkene | Palladium catalyst, Base | Substituted alkene |

| Wittig Reaction | Aldehyde, Phosphorus ylide | Base | Alkene |

Targeted Derivatization of this compound

The carboxylic acid and the phenyl ring of this compound are functional handles that allow for a variety of chemical modifications, leading to a diverse range of derivatives with potentially tailored properties.

Synthesis of Ester Derivatives and their Chemical Modifications

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters through various esterification methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the acid can be converted to a more reactive acyl chloride, which then reacts with an alcohol to form the ester. beilstein-journals.org

Once synthesized, these ester derivatives can undergo further chemical modifications. For instance, the ester group can be converted to an amide by reacting the ester with an amine. This amidation can sometimes be catalyzed by Lewis acids, such as iron(III) chloride, under solvent-free conditions. researchgate.net A broad range of amides can be prepared from the corresponding esters by reacting them with various primary and secondary amines. researchgate.net

Furthermore, the double bond in the acrylic acid chain of the ester derivatives can be a site for various addition reactions. For example, hydrogenation of the double bond would lead to the corresponding saturated propanoic acid derivative. The aromatic ring can also be subject to further substitution reactions, although the existing substituents will direct the position of any new incoming groups.

| Derivative Type | Synthetic Method | Key Reagents |

| Ester | Fischer Esterification | Alcohol, Acid catalyst |

| Ester | Acyl Chloride Route | Thionyl chloride, Alcohol |

| Amide | Amidation of Ester | Amine, Lewis acid (optional) |

Formation of Amide Derivatives

The derivatization of the carboxylic acid moiety of this compound into amides represents a pivotal strategy in medicinal chemistry to explore structure-activity relationships and modulate physicochemical properties. The transformation of the carboxyl group into an amide can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability. A variety of synthetic methodologies can be employed for the formation of amide derivatives, generally involving the activation of the carboxylic acid followed by reaction with a suitable amine.

One common approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or a mixed anhydride. For instance, treatment of a carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively generates the corresponding acid chloride. This highly electrophilic intermediate readily reacts with primary or secondary amines to furnish the desired amide with the liberation of hydrogen chloride, which is typically scavenged by a non-nucleophilic base like triethylamine (B128534) or pyridine.

Alternatively, coupling reagents are widely used to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the isolation of the reactive acid chloride. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), are effective. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.

A study on the synthesis of N¹-(3-chloro-4-fluorophenyl)-N⁴-substituted semicarbazone derivatives provides a relevant synthetic pathway. researchgate.net While not directly starting from this compound, the methodology to form the semicarbazide (B1199961) intermediate from 3-chloro-4-fluoroaniline is instructive for forming N-aryl amides. The general procedure for the synthesis of N¹-(3-chloro-4-fluorophenyl)-N⁴-substituted semicarbazones involves the reaction of 3-chloro-4-fluorophenyl semicarbazide with various substituted aldehydes or ketones. researchgate.net The initial semicarbazide itself can be prepared from 3-chloro-4-fluoroaniline.

Another relevant example is the synthesis of N-[3-chloro-4-(4′-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide). nih.gov In this synthesis, the amide bond is formed by reacting 3-chloro-4-(4′-chlorophenoxy)aminobenzene with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride (B1173362) (PCl₃) in xylene. nih.gov This method, which generates the acid chloride in situ, could be adapted for the amidation of this compound.

Furthermore, the synthesis of N-benzyl-3-chloropyrazine-2-carboxamides demonstrates the formation of amides from a heterocyclic carboxylic acid. nih.gov The process involves the hydrolysis of a nitrile to the carboxylic acid, followed by conversion to the acid chloride with thionyl chloride, and subsequent reaction with a substituted benzylamine (B48309) to yield the final amide product. nih.gov This highlights a classic and reliable method for amide synthesis that is broadly applicable.

The synthesis of N-substituted-3-chloro-2-azetidinones, which are cyclic amides (β-lactams), also offers insights into amide bond formation. mdpi.com These are typically synthesized via a [2+2] cycloaddition reaction between an imine and a ketene, the latter often generated in situ from an acid chloride and a base. This demonstrates an alternative strategy for constructing the amide functionality within a cyclic framework.

A selection of potential amide derivatives of this compound that could be synthesized using these methodologies is presented in the table below.

| Derivative Name | Amine Reactant | Potential Synthetic Method |

| N-Phenyl-3-chloro-4-fluorocinnamide | Aniline | Acid chloride method or EDC/HOBt coupling |

| N-Benzyl-3-chloro-4-fluorocinnamide | Benzylamine | Acid chloride method or EDC/HOBt coupling |

| N-(4-Methoxyphenyl)-3-chloro-4-fluorocinnamide | p-Anisidine | Acid chloride method or EDC/HOBt coupling |

| 1-(3-Chloro-4-fluorocinnamoyl)piperidine | Piperidine | Acid chloride method or EDC/HOBt coupling |

Exploration of Heteroatom-Substituted Analogues

The replacement of the phenyl ring in this compound with a heteroaromatic ring system is a common strategy in medicinal chemistry to alter the electronic properties, solubility, and metabolic profile of a lead compound. Heteroaromatic rings, such as pyridine, pyrimidine (B1678525), and pyrazine (B50134), can introduce hydrogen bond donors and acceptors, which may lead to improved interactions with biological targets.

The synthesis of such analogues typically involves the preparation of a heteroaromatic aldehyde or a related precursor, which can then be subjected to reactions to introduce the acrylic acid side chain. For example, a Knoevenagel condensation between a heteroaromatic aldehyde and malonic acid, followed by decarboxylation, is a well-established method for the synthesis of heteroaryl acrylic acids. A patent for the preparation of fluorocinnamic acid describes a similar process using p-fluorobenzaldehyde and malonic acid with an ionic liquid and ammonium (B1175870) acetate as a catalyst. google.com This method could potentially be adapted for heteroaromatic aldehydes.

Pyridine Analogues:

The synthesis of pyridine-based analogues of this compound can be envisioned starting from a suitably substituted chlorofluoropyridine aldehyde. The direct synthesis of pyridine derivatives can be achieved through various methods. slideshare.netorganic-chemistry.org For example, a one-step conversion of N-vinyl amides to substituted pyridines has been reported, involving amide activation with trifluoromethanesulfonic anhydride followed by π-nucleophile addition and annulation. acs.org The synthesis of 2-pyridone-3-carboxylic acids has also been described, which could serve as precursors to pyridine acrylic acids after further functional group manipulation. nih.gov

Pyrimidine Analogues:

Pyrimidine-containing acrylic acids are also of interest. The synthesis of pyrimidine derivatives can be accomplished through several routes. organic-chemistry.orgnih.govresearchgate.net A common method is the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For instance, the synthesis of pyrimidine acrylamides has been reported through an N-acylation reaction between a substituted aminopyrimidine and various carboxylic acids. nih.gov The synthesis of 2-substituted pyrimidine-5-carboxylic esters from an amidinium salt and a propenol derivative has also been described. organic-chemistry.org

Pyrazine Analogues:

The synthesis of N-substituted N-benzyl-3-chloropyrazine-2-carboxamides has been detailed, starting from 3-chloropyrazine-2-carbonitrile. nih.gov The carbonitrile is first hydrolyzed to the carboxylic acid, which can then be a precursor for the synthesis of a pyrazine acrylic acid analogue through various olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction.

A summary of potential heteroaromatic core structures that could replace the 3-chloro-4-fluorophenyl group is provided in the table below.

| Heteroaromatic Core | Potential Precursor | Synthetic Strategy for Acrylic Acid Side Chain |

| Pyridine | Substituted Pyridine-carboxaldehyde | Knoevenagel condensation |

| Pyrimidine | Substituted Pyrimidine-carboxaldehyde | Knoevenagel condensation |

| Pyrazine | Substituted Pyrazine-carboxaldehyde | Wittig or Horner-Wadsworth-Emmons reaction |

| Thiophene | Substituted Thiophene-carboxaldehyde | Knoevenagel condensation |

Generation of Isosteric Analogues

Isosteric replacement is a powerful tool in drug design to improve the pharmacological and pharmacokinetic properties of a lead compound. In the context of this compound, the carboxylic acid group is a key pharmacophoric feature that can be replaced by other acidic functional groups with similar steric and electronic properties. The tetrazole ring is a well-known and widely used bioisostere for the carboxylic acid moiety.

The 5-substituted-1H-tetrazole group has a pKa comparable to that of a carboxylic acid, and its planar structure and ability to participate in hydrogen bonding often allow it to mimic the interactions of a carboxylate group with biological targets. Furthermore, the tetrazole ring is generally more metabolically stable than a carboxylic acid and can exhibit increased lipophilicity, which may enhance cell permeability and bioavailability.

The synthesis of tetrazole isosteres of cinnamic acids, often referred to as styryl tetrazoles, can be achieved through several synthetic routes. A common method involves the [2+3] cycloaddition of an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide, to a nitrile. Therefore, the synthesis of a tetrazole analogue of this compound would typically start with the preparation of the corresponding cinnamonitrile (B126248) derivative.

The synthesis of styryl-substituted tetrazoles has been described, highlighting their potential as precursors for nitrile imine dipoles for thermal cross-linking of copolymers. acs.org General methods for the synthesis of 5-substituted tetrazoles often involve the reaction of a nitrile with an azide salt in the presence of a Lewis acid or an ammonium salt catalyst. nih.govresearchgate.netbeilstein-journals.orgrug.nlacs.org For example, a one-pot, three-component reaction of an aldehyde, sodium azide, and malononitrile (B47326) can be used to generate 5-substituted 1H-tetrazoles. researchgate.net

An alternative approach is the conversion of an amide to a tetrazole. This can be achieved by first converting the amide to a thioamide, followed by reaction with an azide, or by direct conversion using reagents like phosphorus pentachloride and sodium azide.

The table below outlines the structure of the tetrazole isostere of this compound and a potential synthetic precursor.

| Isosteric Analogue | Precursor | Key Synthetic Transformation |

| 5-( (E)-2-(3-Chloro-4-fluorophenyl)vinyl)-1H-tetrazole | (E)-3-(3-Chloro-4-fluorophenyl)acrylonitrile | [2+3] Cycloaddition with sodium azide |

Mechanistic Investigations of 3 Chloro 4 Fluorocinnamic Acid Chemical Reactions

The unique arrangement of a chlorine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring, combined with the acrylic acid side chain, imparts distinct electronic and steric properties to 3-Chloro-4-fluorocinnamic acid. These features influence its participation in a variety of reaction mechanisms.

Intramolecular Aromatic Substitution Reactions

Intramolecular aromatic substitution (SNAr) reactions represent a powerful strategy for the synthesis of heterocyclic systems. In the context of halogenated cinnamic acid derivatives, these reactions can lead to the formation of cyclic structures like indanones and quinolines. For instance, derivatives of this compound can be cyclized to form substituted indanones. This transformation typically involves a two-step sequence: hydrogenation of the cinnamic acid or its ester, followed by an intramolecular Friedel-Crafts acylation.

The synthesis of fluorinated quinolines can also be achieved through intramolecular cyclization of appropriately substituted precursors. researchgate.net For example, N-[o-(2,2-difluorovinyl)benzyl]- and N-[o-(3,3-difluoroallyl)phenyl]-substituted p-toluenesulfonamides undergo intramolecular substitution of the sulfonamide nitrogen for a vinylic fluorine to yield 3-fluoroisoquinoline (B1619788) and 2-fluoroquinoline (B1329933) derivatives, respectively. researchgate.net This type of reaction highlights the ability of a tethered nucleophile to displace a halogen on the aromatic ring, leading to the formation of a new heterocyclic ring.

Nucleophilic Displacement Reactions

The halogen atoms on the aromatic ring of this compound are susceptible to nucleophilic displacement, a reaction class where a nucleophile replaces a leaving group on an aromatic ring. The relative reactivity of halogens in these reactions is an important consideration. Generally, fluoride (B91410) is a better leaving group than chloride in nucleophilic aromatic substitution. clockss.org

An example of this reactivity is the synthesis of 3-aryl coumarins from o-fluorobenzaldehydes and aryl acetic acids. clockss.org The proposed mechanism proceeds through a substituted 2-fluorocinnamic acid intermediate. The subsequent cyclization to the coumarin (B35378) can occur via a direct nucleophilic displacement of the fluoride by the carboxylate ion. clockss.org This intramolecular cyclization is favored over an elimination-addition (benzyne) mechanism, as evidenced by the low yield of coumarin when 2-bromobenzaldehyde (B122850) is used, where bromide is a poorer leaving group in nucleophilic displacement but a better precursor for benzyne (B1209423) formation. clockss.org The activating influence of a chlorine substituent in nucleophilic aromatic substitution generally decreases in the order of ortho > meta > para relative to a hydrogen atom at the same position. rsc.org

Free-Radical Decarboxylative Coupling Processes

Decarboxylative reactions, particularly those proceeding through a radical mechanism, offer a versatile method for the functionalization of cinnamic acids. sioc-journal.cn These processes typically involve the generation of a radical species which then adds to the double bond of the cinnamic acid, followed by decarboxylation. sioc-journal.cnsioc-journal.cn

One such process is the electrochemical decarboxylative sulfonylation of cinnamic acids, which yields (E)-vinyl sulfones with excellent stereoselectivity. organic-chemistry.org Mechanistic studies suggest a radical pathway where the synergistic effects of anodic oxidation and air drive the transformation. organic-chemistry.org Another example is the metal-free decarboxylative oxidative cascade reaction of cinnamic acids with tert-butyl hydroperoxide (TBHP) as both an oxidant and a methylation reagent. sioc-journal.cn The proposed mechanism involves the generation of a methyl radical from TBHP, which then undergoes radical addition and decarboxylation to form propiophenone (B1677668) derivatives. sioc-journal.cn Control experiments have shown that the reaction is sensitive to oxygen, which can quench the methyl radical, and that the methyl group in the product originates from TBHP. sioc-journal.cn

Stereochemical Considerations in this compound Transformations (e.g., E/Z Isomerism)

The stereochemistry of the double bond in this compound, designated as either (E) (trans) or (Z) (cis), is a critical factor in its reactivity and the structure of its products. The (E)-isomer is generally the more stable and common form. nih.gov

The stereochemical outcome of reactions involving the double bond is often highly selective. For instance, the electrochemical decarboxylative sulfonylation of cinnamic acids proceeds with excellent stereoselectivity, yielding predominantly the (E)-vinyl sulfone (E/Z > 99:1). organic-chemistry.org Similarly, the bromination of trans-cinnamic acid leads to the formation of specific stereoisomers of 2,3-dibromo-3-phenylpropanoic acid. csub.edu The melting point of the product can be used to determine the stereochemical outcome of the addition reaction. csub.edu

The photodimerization of cinnamic acid derivatives is another reaction where stereochemistry plays a crucial role. The topochemical [2+2] photodimerization of 3-fluoro-trans-cinnamic acid in the solid state yields 3,3′-difluoro-β-truxinic acid. researchgate.net The specific polymorph of the starting material can influence the reaction, with both known β-type polymorphs of 3-fluoro-trans-cinnamic acid leading to the same photoproduct. researchgate.net

It is important to note that while many reactions are stereoselective, some conditions can lead to isomerization. For example, in the iododecarboxylation of acrylic acids, notable isomerization was observed for cis-cinnamic acids. acs.org

Interactive Data Table: Reactions of Halogenated Cinnamic Acids

| Reaction Type | Substrate(s) | Reagent(s)/Condition(s) | Product(s) | Key Mechanistic Feature |

| Intramolecular Aromatic Substitution | N-[o-(2,2-difluorovinyl)benzyl]-p-toluenesulfonamide | Base (e.g., NaH, KH, or Et3N) | 3-Fluoroisoquinoline derivatives | Intramolecular nucleophilic substitution of vinylic fluorine researchgate.net |

| Nucleophilic Displacement | o-Fluorobenzaldehyde, Aryl acetic acid | Acetic anhydride (B1165640), Triethylamine (B128534), Reflux | 3-Aryl coumarins | Intramolecular nucleophilic displacement of fluoride by carboxylate clockss.org |

| Free-Radical Decarboxylative Coupling | Cinnamic acids, Aromatic sulfonylhydrazides | Electrochemical (Pt electrodes, 5 mA), t-BuOLi, n-Bu4NBF4, DMSO | (E)-Vinyl sulfones | Radical pathway driven by anodic oxidation and air organic-chemistry.org |

| Free-Radical Decarboxylative Coupling | Cinnamic acids | K2CO3, tert-Butyl hydroperoxide (TBHP), DMSO/H2O, 100 °C | Propiophenone derivatives | Radical addition of methyl radical from TBHP followed by decarboxylation sioc-journal.cn |

| Photodimerization | 3-Fluoro-trans-cinnamic acid | UV irradiation (solid state) | 3,3′-Difluoro-β-truxinic acid | Topochemical [2+2] cycloaddition researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques in 3 Chloro 4 Fluorocinnamic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3-chloro-4-fluorocinnamic acid in solution. By analyzing the magnetic properties of atomic nuclei, including ¹H (proton), ¹³C, and ¹⁹F, researchers can map the chemical environment of each atom and confirm the compound's connectivity and regiochemistry.

¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms. For this compound, the spectrum would show distinct signals for the vinylic protons (on the C=C double bond) and the aromatic protons on the phenyl ring. The vinylic protons typically appear as doublets due to coupling with each other, with a large coupling constant (J-value, typically >15 Hz) confirming the trans (E) configuration of the double bond. The aromatic protons would exhibit a more complex splitting pattern due to coupling with each other and with the fluorine atom.

¹³C NMR: This technique maps the carbon skeleton of the molecule. Each unique carbon atom in this compound, from the carboxylic acid carbon to the individual carbons in the phenyl ring, would produce a distinct signal. The chemical shifts are influenced by the electronegativity of adjacent atoms (Cl, F, O), providing confirmation of the substitution pattern.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly critical for characterization. It provides a direct and highly sensitive method to confirm the presence and chemical environment of the fluorine atom. For this compound, a single signal would be expected. Its chemical shift and coupling to nearby protons (³JHF) and carbons (JCF) are diagnostic for confirming the fluorine's position on the aromatic ring at C4, adjacent to the chlorine at C3. Preferred deuterated solvents for NMR analysis of similar structures include DMSO-d₆ or CDCl₃.

Expected NMR Data for this compound (Note: The following table is illustrative, based on typical chemical shifts for similar structures. Actual values may vary.)

| Nucleus | Atom Position(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

| ¹H | Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | - |

| Vinylic (-CH=CH-) | 6.4 - 6.6 (α-H), 7.6 - 7.8 (β-H) | Doublet, Doublet | J ≈ 16 (trans coupling) | |

| Aromatic Ring (H-2, H-5, H-6) | 7.2 - 8.0 | Multiplets | J-values depend on H-H and H-F coupling | |

| ¹³C | Carboxylic Acid (-C=O) | 165 - 170 | Singlet or Doublet (due to C-F coupling) | - |

| Vinylic (-CH=CH-) | 118 - 125 (α-C), 140 - 145 (β-C) | Doublets (due to C-F coupling) | - | |

| Aromatic Ring (C1-C6) | 115 - 165 | Doublets (due to C-F coupling) | J-values vary (¹JCF > ²JCF > ³JCF) | |

| ¹⁹F | C4-F | -110 to -115 | Multiplet (due to H-F coupling) | - |

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its elemental formula.

The molecular weight of this compound is 200.59 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would appear at m/z 200. A key feature would be the presence of an M+2 peak at m/z 202 with an intensity approximately one-third of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom (³⁵Cl:³⁷Cl ratio is ~3:1).

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. ESI in negative ion mode is effective for related structures, where the deprotonated molecule [M-H]⁻ would be observed. The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would include:

Loss of the carboxylic acid group: A fragment corresponding to the loss of COOH (45 Da) is highly probable.

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion.

Cleavage of the acrylic chain: Various cleavages along the propenoic acid side chain can occur.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value (for ³⁵Cl) | m/z Value (for ³⁷Cl) | Identity of Fragment | Notes |

| 200 | 202 | [C₉H₆ClFO₂]⁺ | Molecular Ion (M⁺) |

| 183 | 185 | [M - OH]⁺ | Loss of hydroxyl radical |

| 155 | 157 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 139 | 141 | [C₇H₄ClF]⁺ | Fragment from cleavage of the vinyl group |

Vibrational Spectroscopy for Molecular Structure and Conformation (e.g., FT-IR, Raman Spectroscopy)

FT-IR Spectroscopy: In FT-IR, the molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its bonds. The resulting spectrum is a fingerprint that confirms the presence of key functional groups. For this compound, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a very broad band), the C=O stretch, the C=C stretch of the vinyl group, and vibrations associated with the substituted aromatic ring, as well as C-F and C-Cl bonds.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, non-polar bonds or symmetric vibrations often produce strong Raman signals where IR signals are weak, and vice-versa. The C=C double bond, for instance, typically shows a strong Raman signal.

Characteristic Vibrational Frequencies for this compound (Note: The following table is illustrative and based on typical frequency ranges for the specified functional groups. Data for a related compound showed IR peaks at 1690 and 1654 cm⁻¹ google.com.)

| Vibrational Mode | Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (very broad) | Weak |

| C=O Stretch | Carboxylic Acid | 1680 - 1710 (strong) | Medium-Strong |

| C=C Stretch | Alkene (trans) | 1625 - 1655 (medium) | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 (multiple bands) | Multiple bands |

| C-F Stretch | Aryl-Fluoride | 1210 - 1270 (strong) | Medium |

| C-Cl Stretch | Aryl-Chloride | 1000 - 1100 (medium) | Medium |

| =C-H Bend (trans) | Alkene | 960 - 980 (strong) | Weak |

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for the purity analysis of non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 stationary phase, is typically employed. The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (like water with a small percentage of acid such as trifluoroacetic acid or phosphoric acid) to ensure the carboxylic acid is protonated and interacts well with the stationary phase. Detection is commonly performed using a photodiode array (PDA) or UV detector, leveraging the compound's strong UV absorbance from its conjugated system.

Gas Chromatography (GC): GC can be used for the analysis of this compound, though it often requires derivatization. vwr.com To increase volatility and thermal stability, the carboxylic acid is typically converted into a more volatile ester (e.g., a methyl or silyl (B83357) ester) prior to injection. When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and definitive identification of the parent compound and any impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective method used to monitor the progress of a reaction or to quickly check the purity of a sample. A sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to travel up the plate. The separation is based on differential partitioning between the two phases. The spots can be visualized under UV light due to the compound's fluorescence quenching ability on F254 plates.

Example HPLC Conditions for a Related Compound (Based on analysis of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid )

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile / 0.1% H₃PO₄ (65:35 v/v) |

| Detection | Photodiode Array (PDA) or UV Detector |

| Purity Threshold | Often set at ≥99% for reference standards |

UV-Vis and Fluorescence Spectroscopy for Interaction Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of this compound and its interactions with other molecules, such as proteins or nanoparticles.

UV-Vis Spectroscopy: The extended conjugated system of this compound, which includes the phenyl ring and the acrylic acid moiety, allows it to absorb light in the UV region. A UV-Vis spectrum would show one or more absorption maxima (λmax). The position and intensity of these peaks are sensitive to the solvent environment and can be used to monitor interactions that perturb the electronic structure of the molecule. This inherent UV activity is crucial for its detection in methods like HPLC.

Fluorescence Spectroscopy: While not all molecules that absorb UV light are fluorescent, many cinnamic acid derivatives exhibit fluorescence. This property can be exploited to study binding interactions, for example, with proteins like human serum albumin (HSA). In such an experiment, the intrinsic fluorescence of the protein (typically from tryptophan residues) may be quenched upon binding of the small molecule. By monitoring the decrease in fluorescence intensity, one can calculate binding constants (Ka) and the number of binding sites (n), providing insight into the nature of the interaction.

Computational Chemistry and Theoretical Studies of 3 Chloro 4 Fluorocinnamic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding potential drug-target interactions. While specific docking studies on 3-chloro-4-fluorocinnamic acid are not extensively documented, research on closely related chlorinated cinnamic acid derivatives provides significant insights into its potential biological targets and binding mechanisms.

These analogous studies demonstrate that cinnamic acid derivatives can interact with various enzymes, suggesting potential therapeutic applications.

Tyrosinase Inhibition : Molecular docking simulations of p-substituted cinnamic acid derivatives, such as 4-chlorocinnamic acid, have been performed to understand their inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov These studies revealed that 4-chlorocinnamic acid could interact with residues in the active site of tyrosinase, although it did not bind directly to the copper ions in the catalytic center. nih.gov Furthermore, a more complex derivative containing the 3-chloro-4-fluorophenyl moiety has been identified as a mushroom tyrosinase inhibitor, reinforcing the potential of this substitution pattern for targeting tyrosinase. mdpi.com

Arginase Inhibition : In the context of anti-parasitic drug discovery, docking studies on chlorinated N-arylcinnamamides against Plasmodium falciparum arginase have been conducted. mdpi.com These simulations showed that the chlorinated aromatic ring of the cinnamic acid derivatives orients itself toward the binuclear manganese cluster within the enzyme's active site, a key interaction for inhibitory activity. mdpi.com

Insulin (B600854) Receptor Activation : To explore insulin-mimetic activity, 2-chloro cinnamic acid was docked with the insulin receptor. The simulation yielded a favorable binding energy of -8.3 kcal/mol and indicated an interaction with the active site residue Ser 1006, suggesting that such compounds could act as potential activators of the insulin receptor. innovareacademics.in

These findings collectively suggest that this compound is a viable candidate for molecular docking studies against various enzymatic targets, including those involved in pigmentation, parasitic life cycles, and metabolic regulation.

Density Functional Theory (DFT) Calculations and Quantum Chemical Modeling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, energy, and reactivity of molecules.

The flexibility of this compound is primarily due to the rotation around the single bond of the acrylic acid side chain. This rotation gives rise to different conformers, with the s-cis and s-trans forms being the most significant. The relative stability of these conformers is determined by calculating the molecule's potential energy profile as a function of the defining dihedral angle.

Table 1: Conformational Stability of Related Chlorocinnamic Acids This interactive table summarizes the calculated energy difference between the s-cis and s-trans conformers for related chlorocinnamic acids, indicating the higher stability of the s-cis form.

| Compound | More Stable Conformer | Energy Difference (kcal/mol) | Reference |

|---|---|---|---|

| trans-2-Chlorocinnamic Acid (2CCA) | s-cis | 0.6648 | researchgate.net |

| trans-4-Chlorocinnamic Acid (4CCA) | s-cis | 0.8939 | researchgate.net |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Table 2: Frontier Orbital Energies and HOMO-LUMO Gap for Chlorocinnamic Acids This interactive table presents the calculated frontier orbital energies and the resulting energy gap for related chlorocinnamic acids, which are key predictors of molecular reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| trans-2-Chlorocinnamic Acid (2CCA) | - | - | 4.5533 | researchgate.net |

| trans-4-Chlorocinnamic Acid (4CCA) | - | - | 4.4366 | researchgate.net |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include:

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution.

Global Softness (S) : The reciprocal of hardness, indicating the capacity to accept electrons.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

In addition to these global parameters, local reactivity analysis helps identify specific atomic sites prone to electrophilic or nucleophilic attack. For trans-4-chlorocinnamic acid, DFT studies have revealed that the C9 carbon atom (the carboxylic carbon) is the most favorable site for a nucleophilic attack. researchgate.net Meanwhile, the carbon atoms within the phenyl ring are generally susceptible to both electrophilic and nucleophilic attacks. researchgate.net

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. This method calculates the vertical excitation energies and oscillator strengths, which correspond to the wavelength of maximum absorption (λmax) in a UV-Vis spectrum. rsc.org These theoretical predictions are invaluable for interpreting experimental spectra and understanding the photochemical properties of a compound. Such calculations would elucidate the electronic transitions responsible for the UV absorption of this compound, which are primarily expected to be π → π* transitions within the conjugated system of the phenyl ring and the acrylic acid side chain.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models, the activity of new, unsynthesized compounds can be predicted.

For a compound like this compound, a QSAR study would involve:

Defining a dataset of structurally related cinnamic acid derivatives with measured biological activity (e.g., enzyme inhibition IC50 values).

Calculating a set of molecular descriptors for each compound, which quantify various properties (e.g., steric, electronic, hydrophobic).

Using statistical methods to build a regression model that correlates the descriptors with the observed activity.

While specific QSAR models focused on this compound are not prominent in the literature, studies on related series have been performed. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to rationalize the potency and selectivity of inhibitors for biological targets. nih.gov In such a model, the steric and electrostatic fields around the aligned molecules are used to explain differences in activity. nih.gov The development of a QSAR model including this compound could help in designing more potent analogs for a specific biological target by predicting how modifications to its structure would affect its activity.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

5.4. Molecular Dynamics Simulations for Analogue Systems

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Biological Activity Research and Mechanistic Insights for 3 Chloro 4 Fluorocinnamic Acid and Its Analogues in Vitro and Pre Clinical Investigations

Antimicrobial Research Perspectives

Cinnamic acid derivatives are recognized for their broad-spectrum antimicrobial properties, showing activity against various bacteria and fungi. nih.govmdpi.com These naturally occurring compounds and their synthetic analogues are considered interesting scaffolds for developing novel antimicrobial agents, particularly in an era of increasing drug resistance. nih.gov

Cinnamic acid and its derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com However, their efficacy can vary significantly based on the specific derivative and the bacterial species. Generally, the outer membrane of Gram-negative bacteria can limit the passive permeability of hydrophobic drugs, sometimes making them less susceptible than Gram-positive bacteria. mdpi.com

Studies on various cinnamic acid derivatives have shown inhibitory effects against pathogenic bacteria. For instance, cinnamaldehyde (B126680) has been shown to inhibit the growth of E. coli, Staphylococcus aureus, and Enterococcus hirae. nih.gov In the case of halogenated derivatives, a study on esters of 4-chlorocinnamic acid found that methyl 4-chlorocinnamate exhibited activity against S. aureus at the highest tested concentration. nih.govnih.gov Another study investigating derivatives of Alpinia malaccensis found that 1-cinnamoylpyrrolidine, a cinnamic acid amide, showed strong activity against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of 0.5 mg/mL. ui.ac.id

While broad antibacterial activity is established for the cinnamic acid class, specific efficacy data for 3-Chloro-4-fluorocinnamic acid against these bacterial strains, including Vancomycin-resistant Enterococci (VRE), is not extensively detailed in the reviewed literature. However, the activity of its analogues suggests potential for further investigation.

| Compound/Derivative | Bacterial Strain(s) | Key Finding (MIC/Activity) | Reference |

|---|---|---|---|

| 1-Cinnamoylpyrrolidine | S. aureus, MRSA, E. coli, P. aeruginosa, B. subtilis | MIC/MBC = 0.5 mg/mL against all tested strains | ui.ac.id |

| Methyl 4-chlorocinnamate | S. aureus | Active at the highest tested concentration | nih.govnih.gov |

| Cinnamaldehyde | E. coli, S. aureus, E. hirae | Inhibited growth at concentrations of 3–8 mM | nih.gov |

The antifungal potential of cinnamic acid derivatives has been a significant area of research. nih.gov Fungal pathogens, particularly from the Candida genus, pose a major public health problem, and the development of resistance to existing antifungal agents necessitates new therapeutic options. nih.govresearchgate.net

Halogenated derivatives of cinnamic acid have shown notable antifungal activity. researchgate.net A study involving a series of esters derived from 4-chlorocinnamic acid demonstrated that all tested esters were bioactive against various Candida species, including C. albicans, C. glabrata, C. krusei, and C. guilliermondii. nih.govnih.gov Among these, methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were identified as the most potent, with MIC values of 0.13 µmol/mL and 0.024 µmol/mL, respectively, against certain strains. nih.govresearchgate.net These findings suggest that short alkyl chains with a heteroatom or the presence of a terpenic substructure can enhance the antifungal profile. nih.gov

Similarly, research on (E)-2-nitrocinnamic acid derivatives also revealed antifungal properties. researchgate.net Isopropyl 2-nitrocinnamate showed the best activity, with a MIC of 513.52 µM against all tested fungal strains, while perillyl 2-nitrocinnamate was also highly active. researchgate.net The structural variations, such as the nature of the ester group and substitutions on the phenyl ring, significantly influence the antifungal potency. researchgate.net

| Compound/Derivative | Fungal Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Methoxyethyl 4-chlorocinnamate | Candida spp. | 0.13 µmol/mL | nih.govresearchgate.net |

| Perillyl 4-chlorocinnamate | Candida spp. | 0.024 µmol/mL | nih.govresearchgate.net |

| Isopropyl 2-nitrocinnamate | Candida spp. | 513.52 µM | researchgate.net |

| Perillyl 2-nitrocinnamate | Candida spp. | 390.99–781.98 µM | researchgate.net |

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. nih.gov This has spurred the search for new antitubercular drugs. The cinnamoyl scaffold is considered a privileged and important pharmacophore in this area of medicinal chemistry. nih.gov

Cinnamic acid derivatives have a long history as potential antitubercular agents, and recent studies have revived interest in this class of compounds. nih.gov For example, trans-cinnamic acid was reported to be bacteriostatic against Mycobacterium smegmatis. nih.gov Research efforts have focused on synthesizing and evaluating novel cinnamic acid derivatives (CAD) for their activity against Mtb. nih.gov Quantitative structure-activity relationship (QSAR) studies have been employed to identify the most relevant molecular properties that impact antitubercular behavior, aiming to guide the design of more potent CADs. nih.gov While specific studies on this compound are not detailed, its structure fits within the general class of CADs being investigated for this critical therapeutic application. nih.gov

Bacterial biofilms are structured communities of cells enclosed in a self-produced extracellular matrix, which offers protection from antimicrobial agents and host immune responses. nih.gov Bacteria within a biofilm can be up to 1000 times more resistant to antibiotics than their free-swimming planktonic counterparts. nih.gov Consequently, inhibiting biofilm formation or eradicating established biofilms is a key therapeutic strategy.

Cinnamic acid and its derivatives have demonstrated significant anti-biofilm activity. mdpi.com Research has shown that these compounds can reduce the planktonic forms of Staphylococcus aureus and exhibit strong anti-biofilm effects against pathogens like Staphylococcus epidermidis. mdpi.com The mechanism often involves the disruption of the biofilm's structural integrity. mdpi.com While specific investigations into the anti-biofilm properties of this compound are not prominent, the known activity of the broader cinnamic acid family suggests this is a promising area for future research. mdpi.commdpi.com

Enzymatic Modulation and Inhibition Mechanisms

Beyond direct antimicrobial action, cinnamic acid derivatives are known to modulate the activity of various enzymes, which is a key aspect of their biological effects.

Tyrosinase is a key enzyme involved in melanin (B1238610) biosynthesis in various organisms. mdpi.com Overproduction of melanin can lead to skin pigmentation disorders, and the enzyme is also implicated in neurodegenerative processes. mdpi.com As such, tyrosinase inhibitors are of great interest for pharmaceutical and cosmetic applications. mdpi.comrsc.org

Research has specifically highlighted the potential of the 3-chloro-4-fluorophenyl motif in designing potent tyrosinase inhibitors. mdpi.com A study aimed at identifying new inhibitors from a synthetic source incorporated the 3-chloro-4-fluorophenyl fragment into different chemical structures. The results confirmed that the presence of this specific fragment is an important structural feature for improving the inhibition of tyrosinase from Agaricus bisporus (AbTYR). mdpi.com The additional chlorine atom was found to exert beneficial effects, enhancing the inhibitory activity compared to analogues with only a 4-fluorobenzyl group. mdpi.com For example, new 3-chloro-4-fluorophenyl-based benzamide (B126) compounds achieved significant IC₅₀ values, ranging from 0.19 to 1.72 µM. mdpi.com

Kinetic studies on other chlorocinnamic acids, such as 2-chlorocinnamic acid and 2,4-dichlorocinnamic acid, have shown they act as reversible and uncompetitive inhibitors of mushroom tyrosinase. nih.gov This indicates that these inhibitors bind to the enzyme-substrate complex. nih.gov Docking analyses further support these findings, suggesting that the chlorine atom can stabilize the binding to the enzyme's catalytic cavity through interactions with key amino acid residues. mdpi.com

| Compound/Derivative Class | Enzyme | Activity (IC₅₀) | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| 3-Chloro-4-fluorophenyl-based benzamides | Tyrosinase (Agaricus bisporus) | 0.19 - 1.72 µM | - | mdpi.com |

| 2-Chlorocinnamic acid | Mushroom Tyrosinase (diphenolase activity) | 0.765 mM | Reversible, Uncompetitive | nih.gov |

| 2,4-Dichlorocinnamic acid | Mushroom Tyrosinase (diphenolase activity) | 0.295 mM | Reversible, Uncompetitive | nih.gov |

SHP-2 Protein-Tyrosine Phosphatase Inhibition

Research into the broader class of cinnamic acid derivatives indicates their potential to inhibit various protein kinases, which are crucial in cellular signaling networks. benthamscience.comresearchgate.net These derivatives have been investigated as inhibitors of oncogenic protein kinases, with their mode of action varying from ATP-competitive to non-competitive inhibition. researchgate.net Kinase selectivity is often linked to subtle chemical modifications of the cinnamic acid scaffold. researchgate.net While direct studies on this compound's effect on SHP-2 (Src homology region 2 domain-containing phosphatase 2) are not detailed in the reviewed literature, the known activity of cinnamic acid congeners against a range of protein tyrosine kinases suggests a potential area for future investigation. researchgate.net

Cytochrome P450 14α-demethylase Inhibition in Fungal Systems

The enzyme sterol 14α-demethylase (CYP51) is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol for the integrity and function of fungal cell membranes. nih.govwikipedia.org This enzyme, belonging to the cytochrome P450 superfamily, represents a primary target for antifungal agents. nih.gov The inhibition of CYP51 disrupts the fungal cell membrane, hindering the growth and replication of the pathogen. researchgate.net

While this compound itself has not been the specific subject of published inhibition studies, research on structurally related analogues provides significant insights. A study on a series of 4-chlorocinnamic acid esters demonstrated that these compounds possess antifungal activity. nih.gov Molecular docking studies conducted on these derivatives suggested they have a good affinity for the active site of 14α-demethylase, indicating they may act as inhibitors of this key fungal enzyme. nih.gov This suggests that the halogenated cinnamic acid scaffold is a promising feature for the design of CYP51 inhibitors. The mechanism of CYP51 involves a three-step oxidative removal of the 14α-methyl group from sterol precursors like lanosterol, and inhibitors typically interfere with this catalytic process. wikipedia.org

Other Enzyme Interaction Investigations

Beyond single targets, derivatives of cinnamic acid have been found to interact with and inhibit a variety of other enzymes. These interactions contribute to their diverse biological activities. researchgate.netnih.gov

Protein Kinase Inhibition : As a class, cinnamic acid derivatives have been identified as inhibitors of numerous oncogenic protein kinases, including Epidermal Growth Factor Receptor (EGFR), HER2, and Janus kinase 2 (JAK2). benthamscience.comresearchgate.net

Matrix Metalloproteinase (MMP) Inhibition : Molecular binding predictions have shown that certain cinnamic acid derivatives can interact with MMP-2 and MMP-9, enzymes implicated in cancer progression. nih.gov The inhibitory mechanism is thought to involve the formation of hydrogen bonds between heteroatoms on the compound and the protein. nih.gov

Inhibition of Protein Glycation : In vitro studies have demonstrated that cinnamic acid and its derivatives can inhibit fructose-mediated protein glycation. nih.gov They were shown to reduce the formation of advanced glycation end-products (AGEs) such as Nɛ-(carboxymethyl) lysine (B10760008) (CML) and prevent associated oxidative protein damage. nih.gov

Table 1: Investigated Enzyme Interactions of Cinnamic Acid Derivatives

| Enzyme/Process | Investigated Effect of Cinnamic Acid Analogues | Reference |

|---|---|---|

| Oncogenic Protein Kinases (e.g., EGFR, HER2, JAK2) | Direct inhibition identified for various derivatives. | benthamscience.comresearchgate.net |

| Matrix Metalloproteinases (MMP-2, MMP-9) | Predicted binding and inhibitory interaction. | nih.gov |

| Fructose-Mediated Protein Glycation | Inhibition of advanced glycation end-product (AGE) formation. | nih.gov |

Receptor Interaction and Modulatory Effects in Pre-clinical Models

Orphan Nuclear Receptor Small Heterodimer Partner (SHP) Ligand Studies

The Small Heterodimer Partner (SHP, NR0B2) is an atypical orphan nuclear receptor that lacks a DNA-binding domain and functions as a transcriptional corepressor for numerous other nuclear receptors. nih.govscbt.com Although designated as an orphan receptor, studies have revealed that its activity can be modulated by synthetic ligands. nih.gov

A key analogue, 4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC), has been identified as a direct ligand for SHP. nih.govnih.gov Research has shown that 3-Cl-AHPC binds to the ligand-binding pocket of the SHP protein. nih.gov This binding event enhances SHP's repressive functions. For instance, in the low nanomolar concentration range, 3-Cl-AHPC was found to repress the expression of the SHP target gene CYP7A1, which is involved in bile acid synthesis. nih.gov Mechanistic investigations revealed that the binding of 3-Cl-AHPC to SHP increases the interaction between SHP and the nuclear receptor LRH-1 (liver receptor homolog-1). nih.gov This enhanced protein-protein interaction leads to increased recruitment of SHP and its associated corepressors to the promoters of target genes, thereby augmenting transcriptional repression. nih.gov

Table 2: Mechanistic Effects of the SHP Ligand 3-Cl-AHPC

| Mechanistic Action | Observed Outcome | Reference |

|---|---|---|

| Direct Protein Interaction | Binds to the SHP ligand-binding domain. | nih.gov |

| Protein-Protein Interaction | Increases interaction between SHP and LRH-1. | nih.gov |

| Gene Repression | Enhances SHP-mediated repression of target genes (e.g., CYP7A1). | nih.gov |

| Cofactor Recruitment | Increases occupancy of SHP and repressive cofactors at gene promoters. | nih.gov |

Retinoid X Receptor (RXR) Selectivity and Modulation

The Retinoid X Receptor (RXR) is a nuclear receptor that plays a central role in metabolism and development, often by forming heterodimers with other receptors. scbt.comuq.edu.au The activity of RXR can be modulated by the orphan nuclear receptor SHP. scbt.com SHP is known to interact with and inhibit the transcriptional activity of RXR. uq.edu.au

The mechanism of this inhibition involves SHP competing with transcriptional coactivators for binding to ligand-activated RXR. uq.edu.au Since cinnamic acid analogues like 3-Cl-AHPC can bind to and modulate SHP activity, they can indirectly influence RXR signaling pathways. nih.gov By enhancing the repressive function of SHP, such ligands can lead to a downstream inhibition of RXR transactivation. nih.govuq.edu.au This demonstrates an indirect modulatory effect on RXR, mediated through the direct binding and activation of its natural repressor, SHP. Full inhibition of RXR by SHP involves both competition with coactivators and a direct repressive function mediated by SHP's C-terminal domain. uq.edu.au

Protein Binding Affinity Studies

The biological activity of this compound and its analogues is predicated on their ability to bind to target proteins. Direct quantitative data on the binding affinity of this compound is limited in the available literature; however, studies on its analogues confirm specific protein interactions.

The analogue 3-Cl-AHPC has been shown to bind directly to the Small Heterodimer Partner (SHP) protein, fitting within its ligand-binding pocket to act as a modulator. nih.gov Molecular modeling studies predicted that specific residues within the SHP pocket, such as Leu-100, are key for this interaction. nih.gov Furthermore, broader studies on cinnamic acid derivatives have shown their capacity for protein interaction. For example, they can protect bovine serum albumin (BSA) from glycation and oxidative damage, which implies a binding interaction that shields the protein. nih.gov Molecular modeling has also predicted that the heteroatoms in some cinnamic acid derivatives are capable of forming hydrogen bonds with enzymes like matrix metalloproteinases, leading to their inhibition. nih.gov

Antiproliferative and Apoptosis-Inducing Research

The investigation into the anticancer potential of cinnamic acid derivatives has revealed significant antiproliferative and apoptosis-inducing capabilities across various cancer cell lines. These properties are often influenced by the nature and position of substituents on the phenyl ring, with halogenated analogues like this compound being of particular interest.

Cinnamic acid derivatives have been shown to trigger programmed cell death, or apoptosis, in malignant cells, a crucial mechanism for anticancer agents. researchgate.net Research on analogues provides insight into the potential mechanisms of this compound. For instance, studies on breast cancer cell lines, such as MCF-7 and MDA-MB-231, have demonstrated that certain cinnamic acid derivatives can induce apoptosis. nih.gov This process is often characterized by morphological changes like cell shrinkage and DNA fragmentation. plos.org

The induction of apoptosis by these compounds can occur through various cellular pathways. One key mechanism involves the modulation of the Bax/Bcl-2 protein ratio, where an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 leads to mitochondrial-mediated apoptosis. nih.gov Another cinnamic acid derivative, Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), was found to induce apoptosis in breast cancer cells, and this effect was correlated with an increased Bax/Bcl-2 ratio. nih.gov Furthermore, the activation of caspases, a family of proteases essential for the execution of apoptosis, is a common feature. plos.org The treatment of acute promyelocytic leukaemia with agents that induce apoptosis has proven to be a promising therapeutic strategy. nih.gov

Some cinnamic acid-based hybrid molecules have shown potent effects. For example, a hybrid of Ciminalum, a chlorinated cinnamic aldehyde, with a thiazolidinone moiety, exhibited high cytotoxic activity against leukemia cell lines (MOLT-4, SR), which was linked to apoptosis induction. nih.gov This suggests that the chloro- substitution, similar to that in this compound, can be a key feature for pro-apoptotic activity.

In addition to inducing apoptosis, this compound analogues are recognized for their ability to inhibit the proliferation of cancer cells. The cytotoxic effects of various cinnamic acid esters and amides have been evaluated against a panel of human cancer cell lines, including human myelogenous leukemia (K562) and estrogen-receptor-positive breast cancer (MCF-7) cells, showing significant cytotoxicity. researchgate.net

Structure-activity relationship studies indicate that the presence of electron-withdrawing groups on the aromatic ring, such as halogens, often enhances antiproliferative activity. researchgate.netnih.gov For example, a series of cinnamoyl-based amides were tested against colorectal cancer cell lines, where derivatives with 4-chlorobenzyl and 3,4-dichlorobenzyl substituents showed notable antiproliferative effects. unimi.it Specifically, an amide of piperonilic acid with a 3,4-dichlorobenzyl substituent was effective against HT29 cells. unimi.it Similarly, in a study of chalcone (B49325) analogues, which share a structural backbone with cinnamic acids, 3-Chloro-4'-aminochalcone was one of the most active compounds against the MCF-7 breast cancer cell line. mdpi.com

The inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key measure of antiproliferative potency. Research has documented the IC₅₀ values for a variety of cinnamic acid derivatives against different cancer cell lines, highlighting their potential as anticancer agents. mdpi.com

Table 1: Antiproliferative Activity of Selected Cinnamic Acid Analogues

| Compound/Analogue Type | Cancer Cell Line | Activity/IC₅₀ Value | Reference |

| Cinnamic Acid-Progenone Hybrid (53f) | A549 (Lung) | 2.5 µM | mdpi.com |

| Cinnamic Acid-Progenone Hybrid (53f) | HL-60 (Leukemia) | 1.8 µM | mdpi.com |

| Cinnamic Acid-Progenone Hybrid (53g) | A549 (Lung) | 2.9 µM | mdpi.com |

| Cinnamic Acid-Progenone Hybrid (53g) | HL-60 (Leukemia) | 2.5 µM | mdpi.com |

| 6-Cinnamoyl-4-arylaminothienopyrimidine (59e) | A549 (Lung) | 0.04 µM | mdpi.com |

| 6-Cinnamoyl-4-arylaminothienopyrimidine (59e) | HeLa (Cervical) | 0.004 µM | mdpi.com |

| Ciminalum-Thiazolidinone Hybrid (2h) | MOLT-4 (Leukemia) | < 0.01 µM | nih.gov |

| Ciminalum-Thiazolidinone Hybrid (2h) | SW-620 (Colon) | < 0.01 µM | nih.gov |

Antioxidant and Anti-inflammatory Research Potential

Cinnamic acid and its derivatives are well-regarded for their antioxidant and anti-inflammatory properties. nih.govnih.gov These activities are largely attributed to their chemical structure, which allows them to act as reducing agents, hydrogen donors, and scavengers of reactive oxygen species (ROS). mdpi.com The antioxidant potential of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. nih.gov

The substitution pattern on the phenyl ring significantly influences the antioxidant capacity. nih.gov For instance, the presence and number of hydroxyl groups can enhance antiradical activity. mdpi.com While hydroxylated derivatives like caffeic and ferulic acid are potent antioxidants, halogenated derivatives are also of interest. nih.govnih.gov The anti-inflammatory effects of cinnamic acid analogues are linked to their ability to modulate inflammatory pathways. They can suppress oxidative stress by modulating enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Cinnamaldehyde, a related compound, has been shown to exert anti-inflammatory action by inhibiting the activation of the NLRP3 inflammasome and downregulating caspase-1 expression. mdpi.com

Given that chronic inflammation and oxidative stress are implicated in the development of various diseases, the dual antioxidant and anti-inflammatory properties of cinnamic acid derivatives make them promising candidates for further investigation. nih.gov

Table 2: Antioxidant Assay Methods for Cinnamic Acid Derivatives

| Assay Method | Principle | Reference |

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing discoloration. | nih.govnih.gov |

| ABTS Radical Scavenging | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic antioxidants. | nih.gov |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | nih.gov |

Effects on Specific Biological Pathways (e.g., mitochondrial respiration in C. elegans models)

The biological activities of cinnamic acid derivatives extend to their interaction with specific cellular pathways, with mitochondrial function being a notable target. Mitochondria are central to cellular energy production and are also involved in signaling and cell death pathways. nih.gov

Research using the model organism Caenorhabditis elegans has provided insights into how these compounds can affect mitochondrial processes. For example, caffeic acid, a dihydroxy derivative of cinnamic acid, has been shown to protect C. elegans against pathogens by activating the mitochondrial unfolded protein response (UPRmt), a stress response pathway that ensures mitochondrial protein homeostasis. nih.gov

Furthermore, studies on isolated mitochondria have revealed that cinnamic acid can act as a mitochondrial uncoupler. nih.gov This action involves a decrease in the mitochondrial membrane potential, which in turn activates respiration. This uncoupling effect can modulate a range of energy- and redox-dependent mitochondrial functions. nih.gov The ability to influence mitochondrial respiration and stress responses highlights a key mechanism through which cinnamic acid analogues could exert their broader biological effects.

Plant Growth Regulation Studies

Beyond their applications in medicine, cinnamic acids also play a role in agriculture as plant growth regulators. Research has demonstrated that specific isomers of cinnamic acid can promote plant growth. nih.gov

Specifically, cis-cinnamic acid (c-CA), when applied at low concentrations to the roots of Arabidopsis, has been found to stimulate both cell division and cell expansion in the leaves. nih.gov This leads to an increase in shoot biomass, which is believed to be a consequence of a larger root system, enabling the plant to access more resources. researchgate.netnih.gov The growth-promoting activity is specific to the cis-configuration, as the more common trans-cinnamic acid is inactive in this regard. nih.gov This makes cis-cinnamic acid a promising lead compound for the development of novel agrochemicals aimed at boosting plant biomass and crop yield. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Chloro 4 Fluorocinnamic Acid Analogues

Influence of Halogen Substituents on Biological Activity

The type, number, and position of halogen substituents on the phenyl ring of cinnamic acid analogues are critical determinants of their biological activity. Halogens, being electron-withdrawing groups, can alter the electronic properties of the molecule and influence its interaction with biological targets.

Research into the herbicidal properties of substituted cinnamic acids has shown that halogenation is a key factor. nih.gov For instance, a study synthesizing various substituted cinnamanilides found that a 2-chloro(4'-hydroxy) cinnamanilide (B1331705) exhibited the most potent germination inhibition activity, comparable to the commercial herbicide metribuzin. nih.gov In the context of enzyme inhibition, 4-chlorocinnamic acid has been identified as an inhibitor of tyrosinase, where it is thought to interact with residues in the active center of the enzyme. nih.gov Similarly, o-chlorocinnamic acid was found to be one of the strongest inhibitors of phenylalanine ammonia-lyase (PAL). elsevierpure.com

The influence of halogen substitution can also be observed in anticancer applications. Cinnamoyl-based amides featuring a 3,4-dichlorobenzyl substituent demonstrated notable antiproliferative effects against colorectal cancer cells. unimi.it However, the effect of halogenation can be context-dependent; a 4-chlorocinnamic acid derivative with a long-chain alkyl ester showed no inhibitory activity against the bacteria P. aeruginosa and S. aureus. nih.gov

The following table summarizes the observed biological activities of various halogen-substituted cinnamic acid analogues.

| Compound/Analogue | Substituent(s) | Observed Biological Activity | Source(s) |

| 4-Chlorocinnamic acid | 4-Chloro | Tyrosinase inhibition | nih.gov |

| o-Chlorocinnamic acid | 2-Chloro | Phenylalanine ammonia-lyase (PAL) inhibition | elsevierpure.com |

| 2-Chloro(4'-hydroxy) cinnamanilide | 2-Chloro on cinnamic moiety | Herbicidal; germination inhibition | nih.gov |

| Cinnamoyl-based amide | 3,4-Dichlorobenzyl on amide moiety | Antiproliferative (colorectal cancer) | unimi.it |